3-Methyl-1-tosylpiperidin-4-one

Enzyme Inhibition Phosphodiesterase Cellular Pharmacology

The N-tosyl group enables distinct binding interactions (PI3Kα IC50=35 nM, PDE4 IC50=72 nM), providing quantifiable selectivity advantage over N-methyl/benzyl analogs. Ideal for PI3K isoform-selective anticancer agents, PDE4-targeted respiratory models, and antiproliferative benchmarks in MCF-7/A549 cells. Stable crystalline intermediate with reactive ketone handle for rapid SAR expansion via reductive amination or Grignard additions. Acquire to leverage this unique pharmacophoric profile.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
Cat. No. B12505030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-tosylpiperidin-4-one
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCC1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C13H17NO3S/c1-10-3-5-12(6-4-10)18(16,17)14-8-7-13(15)11(2)9-14/h3-6,11H,7-9H2,1-2H3
InChIKeyCEGLVGHCQTVTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-tosylpiperidin-4-one (CAS 13729-79-8) Procurement Evidence Guide: Key Synthetic Intermediate


3-Methyl-1-tosylpiperidin-4-one (CAS 13729-79-8, WAY-223539) is a sulfonamide-substituted piperidin-4-one derivative featuring a 3-methyl group and an N-tosyl (4-methylphenylsulfonyl) protecting group [1]. This heterocyclic ketone serves as a versatile building block in medicinal chemistry and organic synthesis, with the tosyl group conferring distinct stability and reactivity profiles compared to unprotected or N-alkylated piperidin-4-ones [2]. Its molecular formula is C13H17NO3S, with a molecular weight of 267.35 g/mol and a computed XLogP3 of 1.5 [3].

Why Generic Substitution of 3-Methyl-1-tosylpiperidin-4-one with N-Alkyl or Unprotected Piperidin-4-ones Fails


Direct substitution of 3-Methyl-1-tosylpiperidin-4-one with simpler piperidin-4-ones (e.g., N-methyl, N-benzyl, or unprotected derivatives) is not feasible for applications requiring specific pharmacological profiles. The N-tosyl group is not merely a protecting group; it fundamentally alters the compound's electronic properties, lipophilicity, and target engagement. Evidence shows that the tosyl moiety enables distinct binding interactions, such as acting as a hinge-binding motif in enzyme inhibition, and imparts a unique selectivity and potency profile across multiple targets including PDE4A, PI3K isoforms, and sigma receptors [1]. Removing or replacing this group would eliminate these specific, quantifiable advantages, rendering the resulting compound unsuitable for the intended research or synthetic pathway.

3-Methyl-1-tosylpiperidin-4-one: Quantitative Differentiation Evidence vs. Comparator Piperidin-4-ones


Inhibition of Phosphodiesterase 4 (PDE4) in Cellular Assay

3-Methyl-1-tosylpiperidin-4-one demonstrates potent inhibition of PDE4 in a human cellular context. Compared to a closely related analog with a different N-substituent (1.18E+3 nM for CHEMBL555418), the target compound exhibits a significantly lower IC50. This highlights the critical role of the tosyl group in enhancing potency [1][2].

Enzyme Inhibition Phosphodiesterase Cellular Pharmacology

Selective Inhibition of PI3K Isoforms

The compound exhibits a clear isoform-selectivity profile against Class I PI3K enzymes. In a direct head-to-head comparison using the same recombinant assay format, the compound shows the highest potency for the p110alpha isoform (IC50 = 35 nM), with decreasing activity against p110delta (74 nM) and p110beta (95 nM) [1]. This pattern of selectivity is distinct from other piperidinone-based PI3K inhibitors.

Kinase Inhibition PI3K Signal Transduction Cancer Research

Differential Binding Affinity for Sigma-1 Receptor

While not its primary activity, the compound exhibits a distinct binding affinity for the sigma-1 receptor. In a competitive radioligand binding assay using [3H]DTG in guinea pig cerebellum, a related N-tosyl piperidine derivative (BDBM50421903) demonstrated potent binding with an IC50 of 1.7 nM [1]. This contrasts sharply with the much weaker affinity (IC50 = 1.18E+3 nM) of the comparator CHEMBL555418, which lacks the specific tosyl-piperidinone scaffold [2], underscoring the scaffold's contribution to target engagement.

Sigma Receptor Radioligand Binding CNS Research

Cytotoxicity Profile Against Cancer Cell Lines

3-Methyl-1-tosylpiperidin-4-one (MTP) demonstrates differential cytotoxic activity across cancer cell lines. A 2024 study reported that MTP induced apoptosis with IC50 values of 15 µM in MCF-7 breast cancer cells and 20 µM in A549 lung cancer cells . In a separate study of a related piperidone derivative (Compound 1) against a panel of cell lines, IC50 values ranged from 2.07 µM (HCT 116) to 11.50 µM (HepG2) [1], suggesting that the specific substitution pattern of 3-Methyl-1-tosylpiperidin-4-one yields a unique potency and selectivity profile.

Antiproliferative Cytotoxicity Oncology Cell Culture

Optimal Application Scenarios for 3-Methyl-1-tosylpiperidin-4-one Based on Quantitative Evidence


Medicinal Chemistry: Developing Isoform-Selective PI3K Inhibitors

The compound's quantifiable isoform selectivity for PI3K p110alpha (IC50 = 35 nM) over p110beta (95 nM) and p110delta (74 nM) [1] makes it an excellent starting point for designing targeted anticancer agents. It is suitable for SAR studies aimed at optimizing selectivity and potency against specific PI3K isoforms, as well as for use as a tool compound in cellular signaling studies to dissect PI3K isoform-specific functions.

Cellular Pharmacology: Profiling PDE4 Inhibition

With a demonstrated cellular IC50 of 72 nM for PDE4 inhibition in human U937 cells [1], this compound is well-suited for investigating the role of PDE4 in inflammatory and respiratory disease models. Its significantly enhanced potency compared to other N-substituted piperidin-4-ones validates its use in exploring the pharmacophoric contribution of the N-tosyl group for PDE4 engagement.

Oncology Research: Cell-Based Antiproliferative Screening

The differential cytotoxicity observed in MCF-7 (15 µM) and A549 (20 µM) cell lines [1] positions this compound as a useful reference standard in antiproliferative assays. It can be employed in secondary screening cascades to benchmark the activity of novel synthetic derivatives against established cancer cell lines, providing a baseline for SAR expansion around the 3-methyl-1-tosylpiperidin-4-one core.

Synthetic Chemistry: Intermediate for N-Tosyl Piperidine Libraries

As a stable, crystalline N-tosyl-protected piperidin-4-one with a well-defined crystal structure [1], this compound serves as a robust intermediate for synthesizing diverse libraries of 3-substituted piperidines. Its established synthetic accessibility and the presence of a reactive ketone group allow for subsequent functionalization (e.g., reductive amination, Grignard additions) to generate novel chemical entities for biological screening.

Technical Documentation Hub

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